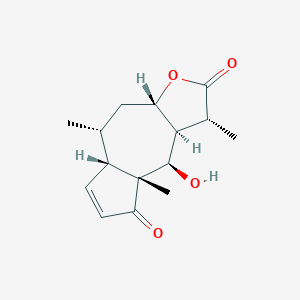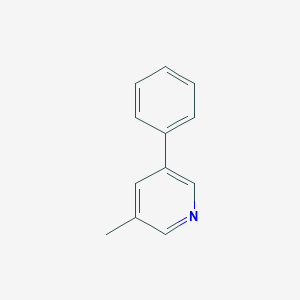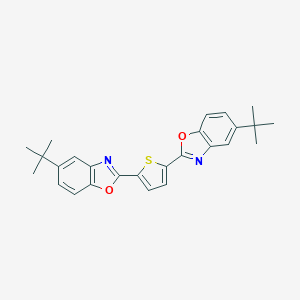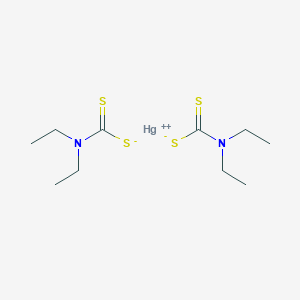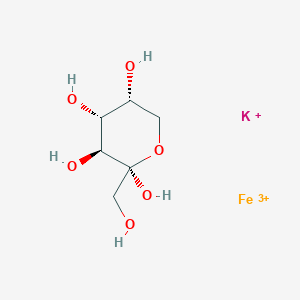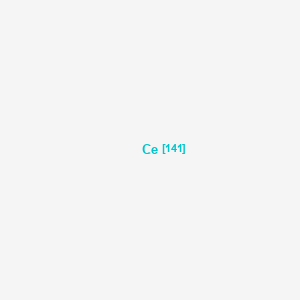
Cerium-141
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium-141 is a radioactive isotope of the element cerium, which has an atomic number of 58. It is a beta-emitting radionuclide that has been used in various scientific research applications.
Applications De Recherche Scientifique
Cerium-141 has been used in various scientific research applications, including environmental studies, medical imaging, and nuclear physics. It can be used as a tracer in environmental studies to track the movement of pollutants in ecosystems. In medical imaging, it can be used as a radiotracer to visualize biological processes in the body. In nuclear physics, it can be used to study the properties of atomic nuclei.
Mécanisme D'action
Cerium-141 decays by beta emission, which means that it emits high-energy electrons. These electrons can interact with biological molecules, such as DNA, and cause damage. The mechanism of action of Cerium-141 is similar to that of other beta-emitting radionuclides.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Cerium-141 depend on the dose and route of exposure. At low doses, it is unlikely to cause any significant effects. At high doses, it can cause damage to biological molecules, such as DNA, which can lead to cell death or mutations. The physiological effects of Cerium-141 are similar to those of other beta-emitting radionuclides.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cerium-141 in lab experiments is its relatively long half-life of 32.5 days, which allows for longer experiments. Another advantage is its beta-emitting properties, which make it useful for studying the effects of radiation on biological molecules. One limitation is its availability, as it is not widely produced. Another limitation is its beta-emitting properties, which can make it difficult to handle safely.
Orientations Futures
There are several future directions for research involving Cerium-141. One direction is to investigate its potential as a radiotracer for medical imaging. Another direction is to study its effects on biological molecules, such as DNA, in more detail. Additionally, research could focus on developing new synthesis methods for Cerium-141 to increase its availability.
Méthodes De Synthèse
Cerium-141 is produced by irradiating a target material with neutrons in a nuclear reactor. The target material is typically enriched in the stable isotope cerium-140, which undergoes neutron capture to form cerium-141. The resulting cerium-141 isotope is then separated from the target material using chemical methods.
Propriétés
Numéro CAS |
13967-74-3 |
|---|---|
Nom du produit |
Cerium-141 |
Formule moléculaire |
Ce |
Poids moléculaire |
140.90828 g/mol |
Nom IUPAC |
cerium-141 |
InChI |
InChI=1S/Ce/i1+1 |
Clé InChI |
GWXLDORMOJMVQZ-OUBTZVSYSA-N |
SMILES isomérique |
[141Ce] |
SMILES |
[Ce] |
SMILES canonique |
[Ce] |
Synonymes |
141Ce radioisotope Ce-141 radioisotope Cerium-141 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)
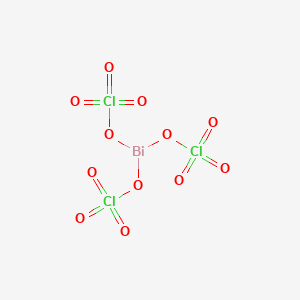
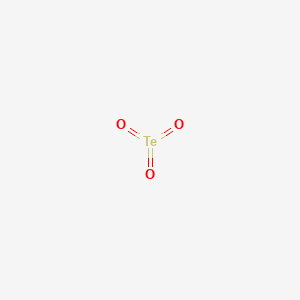

![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
